IBE-667
Beschreibung
IBE-667 (ICAM-1 Binding Enhancer 667) is a small-molecule agonist of the lymphocyte function-associated antigen-1 (LFA-1)/intercellular adhesion molecule-1 (ICAM-1) interaction. Discovered via a CONA (Confocal Nanoscanning and Bead Picking) screening approach using tagged one-bead one-compound (OBOC) combinatorial libraries , this compound stabilizes the high-affinity conformation of LFA-1, enhancing its binding to ICAM-1 .
Structurally, this compound features a bisphenylated indazole core flanked by amide groups and a flexible aminoalkyl chain (Figure 4A,B) . X-ray co-crystallography (PDB-ID: 4IXD) reveals that this compound binds to the mevinolin/lovastatin pocket of the LFA-1 I-domain, distinct from the metal ion-dependent adhesion site (MIDAS) . This binding induces subtle conformational changes in the α7 helix, enhancing ICAM-1 affinity through dynamic kinetic effects (e.g., increased on-rates) rather than direct MIDAS modulation . Fluorescence titration assays demonstrate a dissociation constant (Kd) of 52 ± 3 nM for LFA-1 binding and 76 ± 2 nM for the ternary complex with ICAM-1 .
Eigenschaften
Molekularformel |
C25H25N5O2 |
|---|---|
Molekulargewicht |
427.51 |
IUPAC-Name |
N-(3-Aminopropyl)-4-[1-[4-(methylcarbamoyl)phenyl]indazol-3-yl]benzamide |
InChI |
InChI=1S/C25H25N5O2/c1-27-24(31)18-11-13-20(14-12-18)30-22-6-3-2-5-21(22)23(29-30)17-7-9-19(10-8-17)25(32)28-16-4-15-26/h2-3,5-14H,4,15-16,26H2,1H3,(H,27,31)(H,28,32) |
InChI-Schlüssel |
CGHZINICBUGRGZ-UHFFFAOYSA-N |
SMILES |
O=C(NCCCN)C1=CC=C(C2=NN(C3=CC=C(C(NC)=O)C=C3)C4=C2C=CC=C4)C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
IBE667; IBE 667; IBE-667 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
LFA-878 (Lovastatin-Derived Antagonist)
Despite sharing the same binding pocket, this compound and LFA-878 exhibit opposing functional effects. This compound enhances ICAM-1 binding by ~2-fold in cellular assays, whereas LFA-878 inhibits it . The divergence arises from differences in hydrogen-bonding networks and steric interactions: this compound’s planar aromatic moiety facilitates α7 helix flexibility, while LFA-878 rigidifies the pocket .
XVA143 (αLβ2 Antagonist)
| Property | This compound | XVA143 |
|---|---|---|
| Binding Site | Mevinolin/lovastatin pocket | αLβ2 I-domain |
| Activity | Agonist | Antagonist (partial agonist) |
| Mechanism | Enhances ICAM-1 affinity | Induces "rolling adhesion" |
| Therapeutic Potential | Immunotherapy adjunct | Anti-inflammatory applications |
XVA143 binds to the αLβ2 I-domain, inducing a semi-active conformation that promotes transient leukocyte adhesion without intracellular signaling .
Compound 17 (Divalent Cation-Dependent Agonist)
| Property | This compound | Compound 17 |
|---|---|---|
| Activation Mechanism | Allosteric modulation | Mg<sup>2+</sup>/Ca<sup>2+</sup>-dependent |
| MIDAS Interaction | No | Yes (Mn<sup>2+</sup> antagonizes) |
| Functional Outcome | Sustained ICAM-1 binding | Context-dependent adhesion |
Compound 17 requires physiological divalent cations (Mg<sup>2+</sup>/Ca<sup>2+</sup>) for agonist activity but acts as an antagonist in the presence of Mn<sup>2+</sup> . This contrasts with this compound, which operates independently of cation modulation, offering more predictable pharmacokinetics.
THI0019 (α4β1 Integrin Agonist)
| Property | This compound | THI0019 |
|---|---|---|
| Target | LFA-1 (αLβ2) | α4β1 integrin |
| EC50 | Not reported | 1.2 µM (VCAM-1 binding) |
| Therapeutic Focus | Immune cell activation | Stem cell homing, inflammation |
THI0019, a methyl ester derivative of a carboxylate antagonist, activates α4β1 integrin to enhance vascular cell adhesion molecule-1 (VCAM-1) binding . While structurally unrelated to this compound, it exemplifies the broader challenge of designing integrin agonists with isoform specificity.
Key Research Findings and Implications
- Structural Insights : this compound’s co-crystal structure (4IXD) provides a template for optimizing LFA-1 agonists without MIDAS interference .
- Functional Superiority : Unlike antagonists (e.g., LFA-878) or cation-dependent agonists (e.g., Compound 17), this compound offers stable, context-independent ICAM-1 binding .
- Therapeutic Versatility: Preclinical data suggest applications in LAD and cancer immunotherapy, where enhanced T-cell adhesion could improve checkpoint inhibitor efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
